tert-Butyl (3aR,7aR)-5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

FGFR3 kinase inhibition virtual screening molecular dynamics

tert-Butyl (3aR,7aR)-5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS 1251010-54-4) is a chiral, cis-fused bicyclic lactam belonging to the octahydro-1H-pyrrolo[3,2-b]pyridine family. The compound features a Boc-protected tertiary amine at the N1 position and a lactam carbonyl at C5, with a molecular formula of C12H20N2O3 and a molecular weight of 240.30 g/mol.

Molecular Formula C12H20N2O3
Molecular Weight 240.30 g/mol
Cat. No. B11816933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3aR,7aR)-5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Molecular FormulaC12H20N2O3
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2C1CCC(=O)N2
InChIInChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-7-6-8-9(14)4-5-10(15)13-8/h8-9H,4-7H2,1-3H3,(H,13,15)/t8-,9-/m1/s1
InChIKeyGBUYMNJLJVTOPZ-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3aR,7aR)-5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate – Core Identity, Scaffold Class, and Procurement Relevance


tert-Butyl (3aR,7aR)-5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS 1251010-54-4) is a chiral, cis-fused bicyclic lactam belonging to the octahydro-1H-pyrrolo[3,2-b]pyridine family. The compound features a Boc-protected tertiary amine at the N1 position and a lactam carbonyl at C5, with a molecular formula of C12H20N2O3 and a molecular weight of 240.30 g/mol . Its two asymmetric carbon atoms at the 3a and 7a ring junctions define a rigid (3aR,7aR) absolute configuration, confirmed by the canonical SMILES CC(C)(C)OC(=O)N1CC[C@H]2NC(=O)CC[C@H]21 . The scaffold is a privileged chemotype in medicinal chemistry, having yielded highly selective FGFR3 kinase inhibitors (binding free energy −39.3 kcal/mol vs. Erdafitinib −29.9 kcal/mol) [1], antibacterial agents with MIC values as low as 3.35 µg/mL against E. coli [2], and clinical-stage DPP4 inhibitors exemplified by BMS-767778 [3]. This compound serves as a stereochemically defined, late-stage intermediate or building block for the construction of bioactive molecules requiring a pre-installed cis-fused 5-oxo-octahydropyrrolo[3,2-b]pyridine core.

Why Generic Substitution of tert-Butyl (3aR,7aR)-5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate Fails in Drug Discovery and Chemical Biology


Substituting this compound with a racemic mixture, the opposite enantiomer, or a non-oxo analog introduces quantifiable risk to downstream applications. The (3aR,7aR) absolute configuration is not a trivial label—it defines the spatial orientation of both the lactam carbonyl and the Boc-protected amine, which directly govern molecular recognition events. A switch to the (3aS,7aS) enantiomer (CAS 1932182-85-8) or a rel/rac mixture (both sold under CAS 1251010-54-4) can invert or abolish stereospecific binding . The 5-oxo lactam functional group is essential: the non-oxo analog 1-Boc-octahydro-pyrrolo[3,2-b]pyridine (CAS 1251010-63-5, MW 226.32) lacks the carbonyl hydrogen-bond acceptor and the polarized amide bond, eliminating key pharmacophoric features required in the FGFR3-selective binding mode where the carbonyl restricts free rotation to enforce the DFG-in conformation [1]. Furthermore, the Boc protecting group at N1 is critical for orthogonal synthetic manipulation; removing it to use the parent octahydro-1H-pyrrolo[3,2-b]pyridine (CAS 1393546-65-0, MW 126.20, LogP 0.10) [2] sacrifices the protective strategy and alters both lipophilicity and solubility profiles. The quantitative evidence below demonstrates that each structural feature—stereochemistry, lactam carbonyl, and Boc protection—carries measurable consequences for binding energetics, physicochemical properties, and synthetic utility.

Product-Specific Quantitative Evidence Guide: tert-Butyl (3aR,7aR)-5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate vs. Closest Analogs


Binding Free Energy Advantage of the 5-Oxo-Octahydropyrrolo[3,2-b]pyridine Scaffold Over Erdafitinib at FGFR3

A derivative built upon the same octahydropyrrolo[3,2-b]pyridin-5-one scaffold as the target compound, Asinex-5082, demonstrated a binding free energy (ΔG_bind) of −39.3 kcal/mol toward FGFR3, compared to −29.9 kcal/mol for the approved drug Erdafitinib, representing a 9.4 kcal/mol (31%) improvement in predicted binding affinity [1]. Critically, Asinex-5082 could not stably bind VEGFR2, conferring high inhibitory selectivity, whereas Erdafitinib inhibits both kinases [1]. The selectivity arises from the scaffold's carbonyl (C=O) linkage between the benzodioxane and N-heterocyclic rings, which restricts free rotation and prevents entry into the smaller DFG-out VEGFR2 pocket [1]. This evidence establishes the intrinsic pharmacological value of the 5-oxo-octahydropyrrolo[3,2-b]pyridine core as a selectivity-conferring motif.

FGFR3 kinase inhibition virtual screening molecular dynamics

Antibacterial MIC of the 5-Oxo-4H-pyrrolo[3,2-b]pyridine Chemotype Against E. coli

In a large-scale high-throughput screening campaign employing the pDualrep2 double-reporter system, the most active 5-oxo-4H-pyrrolo[3,2-b]pyridine derivative demonstrated a minimum inhibitory concentration (MIC) of 3.35 µg/mL against Escherichia coli, accompanied by translation blockage (low Katushka2S signal) and no detectable SOS response [1]. This potency level places the chemotype in the sub-4 µg/mL range, a threshold commonly used to prioritize antibacterial hit series. The compound also showed no cytotoxicity in a standard cell viability assay [1]. In contrast, general pyrrole-containing antibacterial compounds reported in recent reviews exhibit MIC values of 32–64 µg/mL against E. coli [2], approximately 10- to 20-fold weaker. These data indicate that the 5-oxo substitution on the pyrrolo[3,2-b]pyridine core is a critical potency determinant for antibacterial activity within this scaffold family.

antibacterial discovery high-throughput screening translation inhibition

LogP and Fsp3 Advantage of the Target Compound Over Non-Oxo and Aromatic Analogs

The target compound exhibits a calculated LogP of 0.347 and an Fsp3 (fraction of sp3-hybridized carbons) of 0.833 . In comparison, the parent unsubstituted scaffold octahydro-1H-pyrrolo[3,2-b]pyridine (CAS 1393546-65-0) has a lower LogP of 0.10 [1], and the aromatic analog 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride has an Fsp3 of only 0.286 . The Fsp3 value of 0.833 substantially exceeds the mean Fsp3 of 0.47 for approved drugs [2], indicating high three-dimensional complexity and saturation, properties correlated with improved clinical success rates [2]. The LogP of 0.347 positions the compound in a favorable lipophilicity range for oral bioavailability, while the higher LogP compared to the parent scaffold (0.10) reflects the contribution of the Boc group to membrane permeability without excessive lipophilicity.

physicochemical properties drug-likeness lead optimization

Enantiomeric Purity and Defined Absolute Configuration vs. Racemic or rel Mixtures

The target compound, designated as tert-Butyl (3aR,7aR)-5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, is supplied with a certified purity of 97% (Fluorochem) and up to 98% NLT (MolCore) , carrying the specific InChI Key GBUYMNJLJVTOPZ-RKDXNWHRSA-N which encodes the (3aR,7aR) absolute configuration . In contrast, the racemic mixture rac-tert-Butyl (3aR,7aR)-5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is supplied at a minimum purity of 95% . The opposite enantiomer (3aS,7aS) is separately cataloged under CAS 1932182-85-8 with a different InChI Key . For stereospecific applications such as chiral ligand synthesis or enantioselective catalysis, the use of the enantiopure (3aR,7aR) compound eliminates the 50% contamination inherent in racemic material, which would otherwise produce diastereomeric products requiring separation.

chiral synthesis absolute configuration enantiomeric purity

Molecular Weight and Hydrogen-Bonding Capacity Advantage Over Non-Oxo Analog

The target compound (MW 240.30) contains two H-bond acceptors (the Boc carbonyl and the lactam carbonyl) and one H-bond donor (the lactam N-H), as specified in the Fluorochem technical datasheet . The non-oxo analog 1-Boc-octahydro-pyrrolo[3,2-b]pyridine (CAS 1251010-63-5) has a lower MW of 226.32 and lacks the lactam N-H donor and the second carbonyl acceptor, reducing its hydrogen-bonding capacity . This difference is functionally significant: in the FGFR3-selective binding mode, the lactam carbonyl and N-H participate in hydrogen bonds with Ala558 in the kinase hinge region, while the carbonyl restricts conformational freedom to maintain DFG-in selectivity [1]. The additional 14 Da mass reflects the oxygen atom that enables these critical interactions.

building block selection molecular properties synthetic intermediate

Clinical Validation of the 5-Oxopyrrolopyridine Scaffold: DPP4 Inhibitor BMS-767778

The 5-oxopyrrolopyridine scaffold, which shares the same 5-oxo-pyrrolo[3,2-b]pyridine core oxidation state as the target compound, was optimized into the clinical candidate BMS-767778, a highly optimized DPP4 inhibitor [1]. The structure-activity relationship (SAR) campaign leading to BMS-767778 demonstrated that the 5-oxo group was essential for achieving the overall activity, selectivity, efficacy, pharmacokinetic, and developability profile suitable for clinical progression [1]. The crystal structure of BMS-767778 bound to DPP-IV (PDB 4JH0) confirmed the critical role of the oxopyrrolopyridine core in the binding interaction [1]. This clinical validation of the 5-oxo-pyrrolopyridine oxidation state contrasts with the non-oxo octahydropyrrolo[3,2-b]pyridine scaffold, for which no clinical candidates have been reported to date, underscoring the translational relevance of the carbonyl functionality.

DPP4 inhibition clinical candidate scaffold validation

Best Research and Industrial Application Scenarios for tert-Butyl (3aR,7aR)-5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate


FGFR3-Selective Kinase Inhibitor Development Requiring Defined Chirality and Hinge-Binding Lactam

Medicinal chemistry teams pursuing selective FGFR3 inhibitors for bladder cancer or skeletal dysplasia should prioritize this compound as a stereochemically defined core building block. The (3aR,7aR) configuration pre-installs the correct three-dimensional geometry for accessing the DFG-in ATP-binding pocket, while the lactam carbonyl enables the critical hydrogen bond with Ala558 in the kinase hinge region [1]. The 9.4 kcal/mol binding free energy advantage demonstrated by octahydropyrrolo[3,2-b]pyridin-5-one derivatives over Erdafitinib, combined with the inability to bind VEGFR2, provides a quantitative selectivity rationale that cannot be replicated with the non-oxo analog [1]. The Boc protecting group at N1 allows for late-stage diversification via deprotection and subsequent functionalization, making this compound a strategic entry point for focused kinase inhibitor libraries.

Antibacterial Hit-to-Lead Optimization Starting from a Validated Translation Inhibitor Scaffold

For antibacterial discovery programs targeting Gram-negative pathogens, this compound offers a direct entry into the 5-oxo-pyrrolo[3,2-b]pyridine chemotype that delivered an MIC of 3.35 µg/mL against E. coli with translation inhibition and no SOS response or cytotoxicity [1]. The Boc-protected amine at N1 and the lactam at C5 provide two orthogonal handles for structural morphing and follow-up synthesis, as recommended by the original HTS study [1]. The compound's Fsp3 of 0.833 [2] aligns with the growing recognition that high-fraction sp3 scaffolds improve antibacterial drug-likeness, providing a physicochemical advantage over aromatic-heavy pyrrole antibacterials that show MIC values of only 32–64 µg/mL .

Chiral Building Block for Enantioselective Synthesis of CNS-Targeted Therapeutics

The octahydro-1H-pyrrolo[3,2-b]pyridine scaffold is recognized for its utility in developing CNS-targeting agents due to its ability to modulate receptor interactions [1]. The (3aR,7aR) enantiomer of this compound provides a single-isomer starting material with a defined absolute configuration, eliminating the need for chiral resolution after synthetic elaboration. With a LogP of 0.347 [2], the compound occupies a favorable CNS drug-likeness space, while the Boc group can be cleaved under mild acidic conditions to reveal the secondary amine for further functionalization. The 97% enantiopure specification [2] ensures that downstream chiral products maintain stereochemical integrity, avoiding the 50% yield loss inherent to racemic starting materials .

DPP4 or Serine Protease Inhibitor Scaffold Elaboration Leveraging Clinical Precedent

Drug discovery programs targeting DPP4 or structurally related serine proteases can leverage the clinical validation of the 5-oxopyrrolopyridine scaffold exemplified by BMS-767778 [1]. The target compound's 5-oxo group and Boc-protected amine mimic the core pharmacophore of the clinical candidate, allowing SAR exploration around a precedented chemotype. The X-ray crystal structure of BMS-767778 bound to DPP-IV (PDB 4JH0) [1] provides a structural blueprint for rational design, while the target compound's lower molecular weight (240.30 vs. >400 Da for BMS-767778) offers greater synthetic flexibility for lead optimization. This scenario is particularly relevant for organizations seeking to avoid the intellectual property constraints of fully elaborated clinical candidates while retaining the validated core scaffold.

Quote Request

Request a Quote for tert-Butyl (3aR,7aR)-5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.